REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9]C)(=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[C:11](#[N:13])[CH3:12]>O1CCCC1>[C:3]([CH2:12][C:11]#[N:13])(=[O:9])[C:4]([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask under an atmosphere of dry nitrogen there was placed
|
Type
|
TEMPERATURE
|
Details
|
While this mixture was refluxed there
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
dropwise over a period of about 1 hour a mixture of 40.6 g
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
by evaporating part of the tetrahydrofuran in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolving the remaining solution in about 300 ml
|
Type
|
CUSTOM
|
Details
|
The remainder of the tetrahydrofuran was then removed
|
Type
|
CUSTOM
|
Details
|
The solid which was formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
of hexane to remove mineral oil
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |